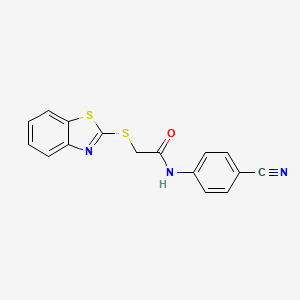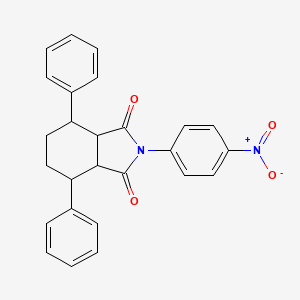![molecular formula C15H15N B15013099 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B15013099.png)
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a fused benzene and pyridine ring system with two methyl groups at the 2-position. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline typically involves the cyclocondensation of appropriate carbinols with hydrogen cyanide (HCN). One common method includes the reaction of this compound with malonic acid, which results in the formation of (2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid . This acid can then be converted into its acid chloride, which readily forms esters with alcohols and phenols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups and the nitrogen atom.
Common Reagents and Conditions:
Malonic Acid: Used in the synthesis of acetic acid derivatives.
Thioglycolic Acid: Reacts with the compound to form thioacetic acid derivatives.
Iodomethylation: Activates the compound for further reactions with 1,3-indanedione.
Major Products:
Esters: Formed from the reaction of the acid chloride with alcohols and phenols.
Thioacetic Acid Derivatives: Formed from the reaction with thioglycolic acid.
Diketones: Formed through oxidation reactions.
Scientific Research Applications
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline has been studied for its potential biological activities, including antifungal and antimicrobial properties . It is of interest in medicinal chemistry for the development of new therapeutic agents. Additionally, its derivatives are explored for their potential use in various industrial applications, such as the synthesis of biologically active compounds and materials science.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline involves its interaction with biological targets, leading to its antifungal and antimicrobial effects. The compound’s structure allows it to interact with specific enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth .
Comparison with Similar Compounds
4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline: Displays properties of an enamine and reacts with various nucleophiles.
2,2-Dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid: A derivative formed from the reaction with malonic acid.
Uniqueness: 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline is unique due to its specific structural features and the range of reactions it can undergo. Its potential biological activities and applications in medicinal chemistry further distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2,2-dimethyl-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C15H15N/c1-15(2)9-14-12(10-16-15)8-7-11-5-3-4-6-13(11)14/h3-8,10H,9H2,1-2H3 |
InChI Key |
RTOLSIPCOCJZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)
![N-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15013021.png)

![4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B15013036.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B15013060.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15013068.png)

![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15013080.png)
![3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013081.png)
![2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B15013086.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013092.png)

![N-({N'-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B15013116.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B15013117.png)
